molecular formula C22H21N5O2S B12149946 N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12149946
M. Wt: 419.5 g/mol
InChI Key: VIICPEIOTUBKKG-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of aromatic rings, triazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. Reagents such as hydrazine and carbon disulfide are often used under reflux conditions.

    Attachment of the Furan and Pyridine Rings: The furan-2-ylmethyl and pyridin-2-yl groups are introduced through nucleophilic substitution reactions.

    Sulfanyl Group Introduction: The sulfanyl group is incorporated via a thiolation reaction, often using thiourea or similar reagents.

    Final Coupling: The final step involves coupling the triazole derivative with 3,5-dimethylphenyl acetic acid under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring is known to bind to metal ions, which could be part of its mechanism in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide vs. N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide: The latter has a propionamide group instead of an acetamide group, which may affect its reactivity and biological activity.
  • **this compound vs. N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butyramide: The butyramide variant has a longer carbon chain, which could influence its solubility and interaction with biological targets.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O2S/c1-15-10-16(2)12-17(11-15)24-20(28)14-30-22-26-25-21(19-7-3-4-8-23-19)27(22)13-18-6-5-9-29-18/h3-12H,13-14H2,1-2H3,(H,24,28)

InChI Key

VIICPEIOTUBKKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4)C

Origin of Product

United States

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